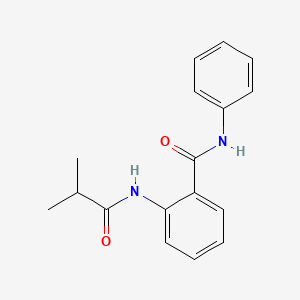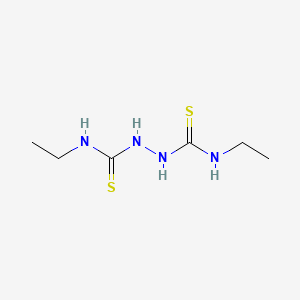
1-Ethyl-3-(ethylcarbamothioylamino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(ethylcarbamothioylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH2)2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be synthesized through the reaction of ethyl isocyanate with ethylamine in the presence of a sulfur source. The reaction typically involves the following steps:
- Ethyl isocyanate reacts with ethylamine to form an intermediate.
- The intermediate undergoes a reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(ethylcarbamothioylamino)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(ethylcarbamothioylamino)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be compared with other thiourea derivatives, such as:
1,3-Diethylthiourea: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Phenyl-3-(ethylcarbamothioylamino)thiourea: Contains a phenyl group, which may enhance its lipophilicity and alter its interaction with biological targets.
Eigenschaften
CAS-Nummer |
38451-07-9 |
|---|---|
Molekularformel |
C6H14N4S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
1-ethyl-3-(ethylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C6H14N4S2/c1-3-7-5(11)9-10-6(12)8-4-2/h3-4H2,1-2H3,(H2,7,9,11)(H2,8,10,12) |
InChI-Schlüssel |
PPMXYSSOKOGTBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NNC(=S)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)

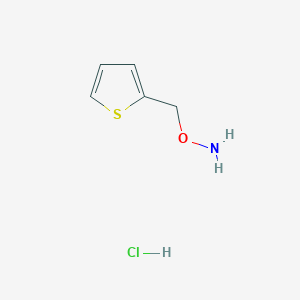
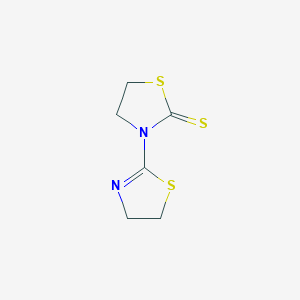


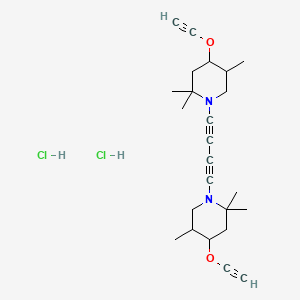
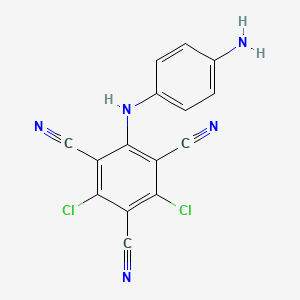
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)

